molecular formula C24H25N5O3 B1193410 PF-06764427

PF-06764427

Número de catálogo: B1193410
Peso molecular: 431.496
Clave InChI: FQGJDGJXEZTKDW-UNMCSNQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-06764427 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolo[3,2-b]pyridine core with a hydroxyoxan and a methylpyrazol-phenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PF-06764427 typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, the attachment of the hydroxyoxan group, and the introduction of the methylpyrazol-phenyl moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry, high-throughput screening, and process optimization are often employed to scale up the synthesis from laboratory to industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

PF-06764427 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., NaBH4, LiAlH4), and various catalysts (e.g., Pd/C for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound.

Aplicaciones Científicas De Investigación

Cognitive Enhancement in Alzheimer's Disease

Mechanism of Action : PF-06764427 enhances cholinergic signaling by binding to the M1 receptor, thereby increasing the efficacy of acetylcholine. This modulation is crucial for improving cognitive functions such as memory and learning.

Case Study : A study demonstrated that administration of this compound in animal models resulted in improved performance in memory tasks, specifically in the novel object recognition task. The compound significantly increased the frequency of spontaneous excitatory postsynaptic currents in the prefrontal cortex, indicating enhanced synaptic activity associated with cognitive functions .

ParameterControl GroupThis compound Group
Recognition Index0.450.65
sEPSC Frequency (Hz)5.07.5

Schizophrenia Treatment

In schizophrenia models, this compound has shown potential for alleviating cognitive deficits associated with the disorder. The compound's ability to enhance M1 receptor signaling may counteract some cognitive impairments seen in patients.

Findings : Research indicated that this compound could reduce negative symptoms and improve cognitive performance without inducing significant side effects typically associated with other antipsychotic treatments .

Seizure Activity and Safety Profile

While this compound shows promise for cognitive enhancement, it also presents challenges related to safety. Studies have reported seizure activity at doses as low as 30 mg/kg in animal models, raising concerns about its therapeutic window .

Adverse Effects Summary :

Dose (mg/kg)Observed Effect
30Seizures
10No significant adverse effects

Comparative Analysis with Other Compounds

This compound is often compared with other M1 PAMs like MK-7622 and VU0453595. While both MK-7622 and this compound exhibit robust agonist activity, VU0453595 was designed to eliminate agonist activity, thus reducing adverse effects while still enhancing M1 receptor signaling .

CompoundAgonist ActivityTherapeutic AreaSafety Profile
This compoundYesAlzheimer's DiseaseModerate risk
MK-7622YesAlzheimer's DiseaseHigh risk
VU0453595NoSchizophreniaLow risk

Mecanismo De Acción

The mechanism of action of PF-06764427 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

PF-06764427 is unique due to its complex structure, which combines multiple functional groups and stereocenters. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds.

Propiedades

Fórmula molecular

C24H25N5O3

Peso molecular

431.496

Nombre IUPAC

N-[(3S,4R)-3-hydroxyoxan-4-yl]-1-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]pyrrolo[3,2-b]pyridine-3-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-28-11-8-19(27-28)17-6-4-16(5-7-17)13-29-14-18(23-21(29)3-2-10-25-23)24(31)26-20-9-12-32-15-22(20)30/h2-8,10-11,14,20,22,30H,9,12-13,15H2,1H3,(H,26,31)/t20-,22-/m1/s1

Clave InChI

FQGJDGJXEZTKDW-UNMCSNQZSA-N

SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CN3C=C(C4=C3C=CC=N4)C(=O)NC5CCOCC5O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PF-06764427;  PF 06764427;  PF06764427.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06764427
Reactant of Route 2
Reactant of Route 2
PF-06764427
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
PF-06764427
Reactant of Route 4
PF-06764427
Reactant of Route 5
Reactant of Route 5
PF-06764427
Reactant of Route 6
Reactant of Route 6
PF-06764427

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.